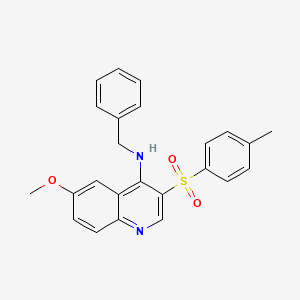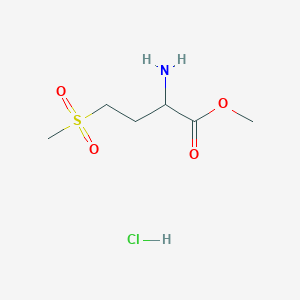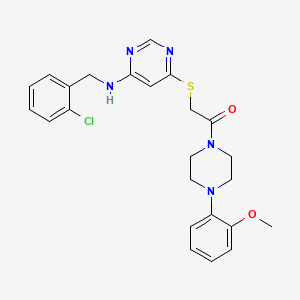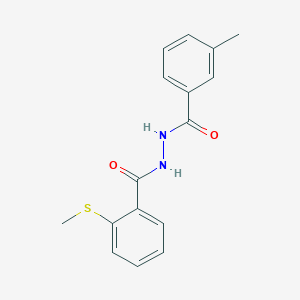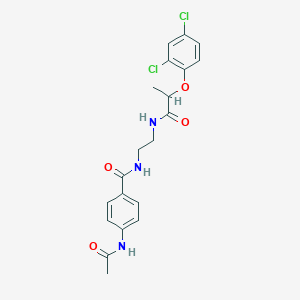![molecular formula C19H18F3N3O3S B2362976 3-(3,5-dimetilisoxazol-4-il)propanoato de 1-(4-(trifluorometil)benzo[d]tiazol-2-il)azetidin-3-il CAS No. 1396844-51-1](/img/structure/B2362976.png)
3-(3,5-dimetilisoxazol-4-il)propanoato de 1-(4-(trifluorometil)benzo[d]tiazol-2-il)azetidin-3-il
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a useful research compound. Its molecular formula is C19H18F3N3O3S and its molecular weight is 425.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
Los derivados de tiazol han demostrado propiedades antitumorales y citotóxicas. Investigadores sintetizaron [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácido acético arilidenhidrazidas, y un compuesto exhibió efectos potentes contra las células de cáncer de próstata . Esto sugiere posibles aplicaciones en la terapia contra el cáncer.
Potencial Antiinflamatorio
Los derivados de tiazol han mostrado actividad antiinflamatoria . Explorar los mecanismos antiinflamatorios de este compuesto podría conducir a nuevas estrategias terapéuticas para las enfermedades inflamatorias.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound contains a thiazole ring, which is known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 of the thiazole ring can alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific structures
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities
Action Environment
Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives
Propiedades
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-10-13(11(2)28-24-10)6-7-16(26)27-12-8-25(9-12)18-23-17-14(19(20,21)22)4-3-5-15(17)29-18/h3-5,12H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZNSRWMBOMFHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
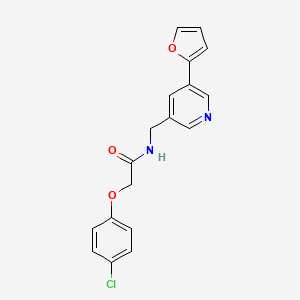
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)
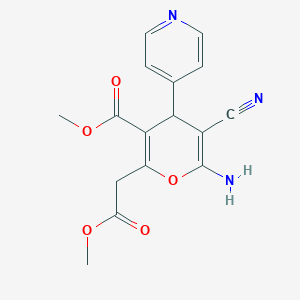

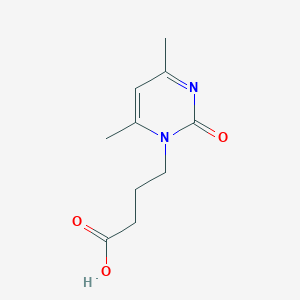
![2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2362903.png)
![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)
![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2362908.png)
